Ethyl 2-cyano-4-fluorobenzoate Ethyl 2-cyano-4-fluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1260879-15-9
VCID: VC5396367
InChI: InChI=1S/C10H8FNO2/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=C(C=C1)F)C#N
Molecular Formula: C10H8FNO2
Molecular Weight: 193.177

Ethyl 2-cyano-4-fluorobenzoate

CAS No.: 1260879-15-9

Cat. No.: VC5396367

Molecular Formula: C10H8FNO2

Molecular Weight: 193.177

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-4-fluorobenzoate - 1260879-15-9

Specification

CAS No. 1260879-15-9
Molecular Formula C10H8FNO2
Molecular Weight 193.177
IUPAC Name ethyl 2-cyano-4-fluorobenzoate
Standard InChI InChI=1S/C10H8FNO2/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-5H,2H2,1H3
Standard InChI Key PURXBGCSDXJDFM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=C(C=C1)F)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-cyano-4-fluorobenzoate consists of a benzoate core substituted with a cyano (-CN) group at the 2-position and a fluorine atom at the 4-position, esterified with an ethyl group. The IUPAC name is ethyl 2-cyano-4-fluorobenzoate, and its SMILES notation is CCOC(=O)C1=C(C=C(C=C1)F)C#N. The electron-withdrawing cyano and fluorine groups confer distinct electronic effects, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₀H₈FNO₂
Molecular Weight193.18 g/mol
Boiling PointNot reported
Melting PointNot reported
Density~1.25 g/cm³ (estimated)
SolubilitySoluble in organic solvents

The compound’s solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) facilitates its use in synthetic reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves esterification of 4-cyano-2-fluorobenzoic acid with ethanol. A representative procedure from VulcanChem outlines:

  • Activation of the carboxylic acid: 4-Cyano-2-fluorobenzoic acid is treated with oxalyl chloride to form the acyl chloride intermediate.

  • Esterification: The acyl chloride reacts with ethanol in the presence of a base (e.g., triethylamine) to yield the ester.

Alternative methods include microwave-assisted esterification and continuous-flow microreactor systems, which enhance reaction efficiency and purity . For instance, a patent by CN113816874B describes microreactor-based bromination and hydrolysis steps for related fluorinated benzoates, suggesting scalable approaches for industrial production.

Industrial Manufacturing

Industrial processes prioritize cost-effectiveness and scalability. Continuous-flow reactors are employed to optimize heat transfer and mixing, minimizing side reactions . Post-synthesis purification typically involves liquid-liquid extraction and recrystallization to achieve >99% purity .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) reactions. For example, reaction with amines or alkoxides yields 4-substituted derivatives, which are intermediates in pharmaceutical syntheses .

Reduction and Oxidation

  • Cyano Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine, forming ethyl 2-amino-4-fluorobenzoate, a precursor for heterocyclic compounds.

  • Ester Hydrolysis: Acidic or basic hydrolysis produces 4-cyano-2-fluorobenzoic acid, which is utilized in coordination chemistry .

Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura couplings, where the fluorine atom acts as a directing group. For instance, palladium-catalyzed coupling with aryl boronic acids generates biaryl structures .

Applications in Pharmaceutical and Materials Chemistry

Drug Discovery

Ethyl 2-cyano-4-fluorobenzoate is a key intermediate in synthesizing kinase inhibitors and anticancer agents. A study in Bioconjugate Chemistry highlights its use in preparing tetrazine derivatives for bioorthogonal chemistry, enabling targeted drug delivery systems.

Table 2: Representative Pharmaceutical Applications

ApplicationTargetReference
Anticancer AgentsEGFR Inhibitors
Antibacterial CompoundsDNA Gyrase Inhibitors
Imaging ProbesFluorescent Labels

Materials Science

The compound’s fluorinated aromatic core enhances thermal stability and electrochemical performance in polymers. It is incorporated into liquid crystals and organic semiconductors .

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